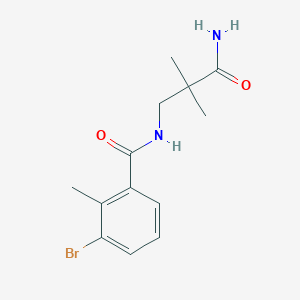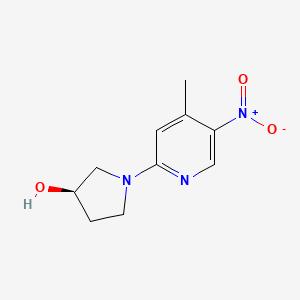![molecular formula C15H20N4O B6629120 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B6629120.png)
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound selectively targets and inhibits the activity of several kinases involved in the regulation of cell proliferation and survival.
Mechanism of Action
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide selectively inhibits the activity of several kinases involved in the regulation of cell proliferation and survival. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. This compound has been shown to selectively inhibit the activity of BTK, ITK, and TXK, which are involved in the regulation of B-cell receptor signaling, T-cell receptor signaling, and cytokine signaling, respectively.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax, and to overcome resistance to these drugs. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues.
Advantages and Limitations for Lab Experiments
One advantage of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide is its selectivity for several kinases involved in the regulation of cell proliferation and survival. This makes it a promising candidate for the treatment of various types of cancer. However, one limitation of this compound is its potential for off-target effects, which may lead to unwanted side effects. Further studies are needed to determine the optimal dose and schedule of this compound for the treatment of cancer.
Future Directions
There are several future directions for the study of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide. One direction is to investigate its potential for the treatment of other types of cancer, such as breast cancer and lung cancer. Another direction is to study its mechanism of action in more detail, including its interactions with other signaling pathways. Additionally, future studies could focus on the development of more potent and selective inhibitors of the kinases targeted by this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis method of 4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 4-tert-butylbenzoyl chloride with ethylenediamine to form 4-tert-butyl-N-(2-aminoethyl)benzamide. This intermediate is then reacted with sodium azide and copper sulfate to form this compound, which is the final product.
Scientific Research Applications
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to selectively inhibit the activity of several kinases, including BTK, ITK, and TXK, which are involved in the regulation of cell proliferation and survival. This compound has also been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax, and to overcome resistance to these drugs.
Properties
IUPAC Name |
4-tert-butyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10(13-16-9-17-19-13)18-14(20)11-5-7-12(8-6-11)15(2,3)4/h5-10H,1-4H3,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHBPKSSTBUQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)
![2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)

![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)
![4-[1-(1,3-Benzothiazol-6-ylamino)ethyl]benzonitrile](/img/structure/B6629077.png)

![2-Cyclobutyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B6629088.png)

![2-Chloro-4-[(2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B6629095.png)
![3-[(5-Bromo-2-hydroxyphenyl)methyl-ethylamino]propanoic acid](/img/structure/B6629099.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-methoxy-2-methylpropanamide](/img/structure/B6629101.png)
![tert-butyl N-[4-[(2-methoxycyclopentyl)amino]cyclohexyl]carbamate](/img/structure/B6629111.png)
![N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-3,4-dihydro-2H-chromene-4-carboxamide](/img/structure/B6629119.png)

